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Bis(dimethylsulfur)platinum(II) dichloride

Cat. No.: B13121340
M. Wt: 390.3 g/mol
InChI Key: OWJNVRJATFZAKN-UHFFFAOYSA-L
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Description

Significance of Square Planar d8 Complexes in Organometallic Chemistry

The square planar geometry is a defining characteristic of many transition metal complexes, particularly those with a d8 electronic configuration. numberanalytics.com Metal ions such as platinum(II), palladium(II), and rhodium(I) frequently adopt this arrangement. fiveable.mewikipedia.orglibretexts.org The significance of d8 square planar complexes stems from their unique electronic structure and reactivity.

The accessibility of a vacant, higher-energy pz orbital perpendicular to the molecular plane makes these complexes susceptible to associative ligand substitution reactions, a key feature of their chemistry. This reactivity is fundamental to their widespread use as homogeneous catalysts in a variety of organic transformations, including hydrogenations and hydroformylations. wikipedia.orgacs.org Furthermore, the distinct electronic and photophysical properties of square planar Pt(II) complexes have led to their application in materials science, for instance, in the development of Organic Light-Emitting Diodes (OLEDs). numberanalytics.comnumberanalytics.com

Role of Sulfur-Donor Ligands in Platinum(II) Coordination

Sulfur-donor ligands play a crucial role in the coordination chemistry of platinum(II). As soft bases, according to the Hard and Soft Acids and Bases (HSAB) theory, they form strong, stable bonds with the soft acid Pt(II) ion. alfa-chemistry.com Thioethers (R-S-R), such as dimethyl sulfide (B99878) (CH₃SCH₃), are a common class of sulfur-donor ligands. alfa-chemistry.com The sulfur atom in a thioether ligand utilizes its lone pair of electrons to form a coordinate bond with the platinum center. alfa-chemistry.com

The coordination of sulfur-donor ligands to platinum(II) influences the electronic properties and reactivity of the resulting complex. These ligands can act as sigma donors, and in some cases, can also accept electron density from the metal into vacant d-orbitals, demonstrating π-acceptor character. alfa-chemistry.com This bonding flexibility is important in stabilizing different oxidation states and intermediates in catalytic cycles.

The presence of sulfur-donor ligands can impact the kinetic and thermodynamic properties of ligand substitution reactions at the platinum(II) center. For example, the displacement of thioether ligands has been a subject of detailed kinetic studies to understand reaction mechanisms in square planar complexes. electronicsandbooks.com Furthermore, platinum complexes containing sulfur-donor ligands have been investigated for their potential biological activity. researchgate.netnih.gov

Overview of Bis(dimethylsulfur)platinum(II) Dichloride within Platinum(II) Systems

This compound, with the chemical formula [PtCl₂(S(CH₃)₂)₂], is a representative example of a square planar d8 complex featuring sulfur-donor ligands. sigmaaldrich.com This compound is a solid at room temperature and typically exists as a mixture of cis and trans geometric isomers. sigmaaldrich.comnih.gov

It serves as a valuable and versatile starting material in platinum chemistry. researchgate.net The dimethyl sulfide ligands are relatively labile and can be readily displaced by other ligands, such as phosphines, amines, or other sulfur-containing molecules. electronicsandbooks.comresearchgate.netresearchgate.net This reactivity makes it a convenient precursor for the synthesis of a wide array of other platinum(II) complexes with tailored electronic and steric properties. For instance, it is used in the preparation of precursors for catalysts and new materials. researchgate.netnih.gov The study of its vibrational spectra (infrared and Raman) has provided insights into the subtle differences in bonding between the cis and trans isomers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12Cl2PtS2 B13121340 Bis(dimethylsulfur)platinum(II) dichloride

Properties

Molecular Formula

C4H12Cl2PtS2

Molecular Weight

390.3 g/mol

IUPAC Name

methylsulfanylmethane;platinum(2+);dichloride

InChI

InChI=1S/2C2H6S.2ClH.Pt/c2*1-3-2;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

OWJNVRJATFZAKN-UHFFFAOYSA-L

Canonical SMILES

CSC.CSC.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

Synthetic Methodologies for Bis Dimethylsulfur Platinum Ii Dichloride and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods focus on the straightforward reaction of platinum(II) compounds with dimethyl sulfide (B99878) to yield the desired bis(dimethylsulfur)platinum(II) dichloride complex. These approaches are fundamental to accessing this class of compounds and can be tailored to produce specific isomers.

Preparation from Platinum(II) Precursors and Dimethyl Sulfide

The synthesis of this compound, often formulated as [PtCl₂(SMe₂)₂], typically involves the reaction of a platinum(II) precursor with dimethyl sulfide (SMe₂). A common and effective starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reaction proceeds by the displacement of chloride ligands from the [PtCl₄]²⁻ anion by the neutral dimethyl sulfide ligand.

The synthesis is generally carried out in an aqueous solution where K₂[PtCl₄] is dissolved, and dimethyl sulfide is subsequently added. The reaction mixture is typically stirred, sometimes with gentle heating, to facilitate the substitution reaction. The product, being less soluble in water than the starting salt, precipitates out of the solution and can be collected by filtration. The resulting product is often a mixture of cis and trans isomers. researchgate.netnih.gov The specific conditions, such as temperature, reaction time, and solvent, can influence the yield and the isomeric ratio of the final product. This complex, [PtCl₂(SMe₂)₂], serves as a valuable precursor for the synthesis of other organoplatinum compounds. researchgate.net

Table 1: General Synthesis Parameters

Parameter Description
Platinum Precursor Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
Ligand Dimethyl sulfide (SMe₂)
Solvent Typically water or other polar solvents
Product This compound ([PtCl₂(SMe₂)₂])

| Isolation Method | Precipitation and filtration |

Isomer-Specific Synthesis (cis- and trans-Dichlorobis(dimethylsulfide)platinum(II))

The synthesis of dichlorobis(dimethylsulfide)platinum(II) typically yields a mixture of both the cis and trans stereoisomers. nih.gov However, specific methodologies can be employed to favor the formation of one isomer over the other or to separate the isomers after synthesis. Vibrational spectroscopy, including Raman and infrared techniques, is a powerful tool for distinguishing between the cis and trans isomers, as their different symmetries result in distinct spectral fingerprints. nih.gov

The cis isomer, cis-[PtCl₂(SMe₂)₂], can be used as a starting material for further reactions. For instance, it can react with silver nitrate (B79036) to remove chloride ligands, followed by the addition of K₂[PtCl₄] to form the bridged dimer, [Pt(μ-Cl)Cl(SMe₂)]₂. researchgate.netlu.se Conversely, the trans isomer, trans-[PtCl₂(SMe₂)₂], can undergo substitution of a dimethyl sulfide ligand to generate anionic complexes like [PtCl₃(SMe₂)]⁻. researchgate.netlu.se The ability to synthesize and isolate specific isomers is crucial as their reactivity and suitability as precursors for subsequent reactions can differ significantly.

Table 2: Isomer Characteristics

Isomer Full Name Key Reactivity
cis cis-Dichlorobis(dimethylsulfide)platinum(II) Precursor to bridged dimers like [Pt(μ-Cl)Cl(SMe₂)]₂ researchgate.netlu.se

| trans | trans-Dichlorobis(dimethylsulfide)platinum(II) | Can undergo ligand substitution to form anionic complexes researchgate.netlu.se |

Derivative Synthesis Routes

Beyond the direct synthesis of the neutral complex, specific routes have been developed to generate anionic platinum complexes containing the dimethyl sulfide ligand. These derivatives are important reagents in their own right and are typically synthesized from tetrachloroplatinate(II) or pentachloroplatinate(IV) precursors.

Generation of Anionic Dimethyl Sulfide Platinum Complexes

Anionic complexes of the type Q[PtCl₃(SMe₂)], where Q is a cation such as triphenylbenzylphosphonium ([Ph₃PBzl]⁺) or tetrabutylammonium (B224687) ([Bu₄N]⁺), are valuable synthetic intermediates. researchgate.netlu.se Several methods have been established for their preparation, showcasing the versatility of platinum-sulfide chemistry.

One primary method for synthesizing the anionic complex [PtCl₃(SMe₂)]⁻ involves the direct reaction of a tetrachloroplatinate(II) salt, such as K₂[PtCl₄], with an excess of dimethyl sulfide. researchgate.netlu.se This reaction is typically performed in non-aqueous media to facilitate the dissolution of the reactants and the precipitation of the desired product upon addition of a suitable counter-ion. The excess dimethyl sulfide drives the substitution of one chloride ligand from the [PtCl₄]²⁻ complex to form the target [PtCl₃(SMe₂)]⁻ anion. researchgate.netlu.se

An alternative route to the anionic Pt(II) complex involves starting from a platinum(IV) precursor. Specifically, the complex [PtCl₅(SMe₂)]⁻ can be reduced to generate [PtCl₃(SMe₂)]⁻. researchgate.netlu.se A suitable reducing agent for this transformation is hydrazine sulfate. This method demonstrates the possibility of accessing the desired Pt(II) anionic species through the reduction of a higher oxidation state platinum complex. researchgate.netlu.se

Table 3: Synthesis of Anionic Complex Q[PtCl₃(SMe₂)]

Method Starting Material Reagent(s) Product
Direct Reaction [PtCl₄]²⁻ Excess Dimethyl Sulfide, Cation Salt (e.g., [Ph₃PBzl]Cl) Q[PtCl₃(SMe₂)]

| Reduction | [PtCl₅(SMe₂)]⁻ | Hydrazine sulfate | [PtCl₃(SMe₂)]⁻ |

Bridge-Splitting Reactions of Platinum(II) Chloride Dimers

The synthesis of this compound can be effectively achieved through bridge-splitting reactions of chloro-bridged platinum(II) dimers. This method involves the cleavage of the bridging chloride ligands (μ-Cl) by the coordinating dimethyl sulfide (Me₂S) ligand.

A notable example is the reaction involving the dimeric complex [Pt(μ-Cl)Cl(Me₂S)]₂. When this dimer is treated with two equivalents of dimethyl sulfide, the chloride bridges are broken, leading to the formation of the monomeric cis-[PtCl₂(Me₂S)₂]. researchgate.net Similarly, the platinum(II) dimer (Ph₃PBzl)₂[Pt₂(μ-Cl)₂Cl₄] undergoes a bridge-splitting reaction with Me₂S in the presence of (Ph₃PBzl)Cl to yield the anionic complex (Ph₃PBzl)[PtCl₃(Me₂S)]. researchgate.net This demonstrates the versatility of dimethyl sulfide as a ligand capable of cleaving the Pt-Cl-Pt bridges in various dimeric platinum precursors.

Precursor DimerReagentsProductReference
[Pt(μ-Cl)Cl(Me₂S)]₂2 equivalents Me₂Scis-[PtCl₂(Me₂S)₂] researchgate.net
(Ph₃PBzl)₂[Pt₂(μ-Cl)₂Cl₄]Me₂S, (Ph₃PBzl)Cl(Ph₃PBzl)[PtCl₃(Me₂S)] researchgate.net
Substitution of Dimethyl Sulfide in trans-Dichlorobis(dimethylsulfur)platinum(II)

The substitution of a dimethyl sulfide ligand in trans-[PtCl₂(Me₂S)₂] serves as a pathway to generate other platinum(II) complexes. For instance, the reaction of trans-[PtCl₂(Me₂S)₂] can lead to the formation of anionic platinum complexes like Q[PtCl₃(Me₂S)], where Q is a cation such as tetrabutylammonium (Bu₄N⁺) or triphenylbenzylphosphonium (Ph₃PBzl⁺). researchgate.net This transformation highlights the lability of the dimethyl sulfide ligand, which can be displaced by other nucleophiles, leading to a variety of platinum(II) species.

Starting ComplexReactantsProductReference
trans-[PtCl₂(Me₂S)₂]e.g., QClQ[PtCl₃(Me₂S)] researchgate.net

Synthesis of Dinuclear Platinum Complexes Bridged by Dimethyl Sulfide

Dinuclear platinum complexes featuring bridging dimethyl sulfide ligands (μ-SMe₂) are significant in platinum chemistry. A key synthetic route to these compounds involves the reaction of cis-dichlorobis(dimethylsulfur)platinum(II), [PtCl₂(SMe₂)₂], with an organometallic reagent. For example, the treatment of [PtCl₂(SMe₂)₂] with neophylmagnesium chloride results in the formation of the binuclear cycloneophylplatinum(II) complex [Pt₂(CH₂CMe₂C₆H₄)₂(μ-SMe₂)₂]. researchgate.net This complex exists as a mixture of syn and anti isomers. researchgate.net The dimethyl sulfide ligands, originally terminal in the starting material, become bridging ligands that link the two platinum centers in the product.

Another method involves the reaction of cis-[PtCl₂(Me₂S)₂] with two equivalents of silver nitrate to remove the chloride ligands, followed by the addition of one equivalent of K₂[PtCl₄]. researchgate.net This procedure yields the chloro-bridged dimer [Pt(μ-Cl)Cl(Me₂S)]₂, where each platinum atom is also coordinated to a terminal dimethyl sulfide ligand. researchgate.net

Starting MaterialReagentsProductReference
[PtCl₂(SMe₂)₂]Neophylmagnesium chloride[Pt₂(CH₂CMe₂C₆H₄)₂(μ-SMe₂)₂] researchgate.net
cis-[PtCl₂(Me₂S)₂]1. 2 AgNO₃ 2. K₂[PtCl₄][Pt(μ-Cl)Cl(Me₂S)]₂ researchgate.net

Conversion of this compound to Other Platinum(II) Complexes

cis-Dichlorobis(dimethylsulfur)platinum(II) is a versatile precursor for the synthesis of a range of other platinum(II) complexes due to the reactivity of its chloride and dimethyl sulfide ligands.

The chloride ligands can be abstracted, facilitating the formation of new complexes. For example, reacting cis-[PtCl₂(Me₂S)₂] with silver nitrate (AgNO₃) leads to the removal of chloride ions as insoluble silver chloride (AgCl). researchgate.net The resulting platinum species can then be used to synthesize other complexes, such as the dinuclear species [Pt(μ-Cl)Cl(Me₂S)]₂ upon addition of K₂[PtCl₄]. researchgate.net

The dimethyl sulfide ligands can also be displaced. The reaction of [PtCl₂(SMe₂)₂] with neophylmagnesium chloride not only results in the substitution of the chloride ions but also rearranges the dimethyl sulfide ligands into bridging positions to form the dinuclear complex [Pt₂(CH₂CMe₂C₆H₄)₂(μ-SMe₂)₂]. researchgate.net Furthermore, platinum(II) acetylide complexes can be synthesized by reacting dichloro-platinum(II) complexes bearing sulfur-bridged dipyridyl ligands with phenylacetylene. nih.gov The precursor dichloro-platinum(II) complexes are themselves prepared from potassium tetrachloroplatinate(II) and the appropriate sulfur-containing ligand. nih.gov

Starting ComplexReagentsProductKey TransformationReference
cis-[PtCl₂(Me₂S)₂]1. AgNO₃ 2. K₂[PtCl₄][Pt(μ-Cl)Cl(Me₂S)]₂Chloride abstraction and dimerization researchgate.net
[PtCl₂(SMe₂)₂]Neophylmagnesium chloride[Pt₂(CH₂CMe₂C₆H₄)₂(μ-SMe₂)₂]Ligand substitution and rearrangement researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of Structure and Bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the structure and bonding of platinum complexes in solution. The presence of the NMR-active ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance) allows for direct observation of the metal center and its coupling to ligand nuclei, offering a wealth of structural information. huji.ac.ilwikipedia.org

Dynamic NMR Studies

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes that occur on the NMR timescale, such as ligand exchange and conformational changes. rsc.org

Square-planar Pt(II) complexes are known to undergo ligand exchange reactions, which are fundamental to their reactivity. chemrxiv.orgnih.gov The exchange of dimethyl sulfide (B99878) ligands in bis(dimethylsulfur)platinum(II) dichloride can be studied using DNMR techniques, such as line-shape analysis and magnetization transfer experiments. These studies provide quantitative data on the rates and activation parameters of the exchange process.

The mechanism of ligand exchange in square-planar complexes typically proceeds through an associative pathway involving a five-coordinate trigonal-bipyramidal intermediate or transition state. rsc.org The rate of exchange can be influenced by factors such as the nature of the entering and leaving ligands, the solvent, and temperature. lu.senih.gov For instance, studies on the reaction of the closely related cis-dichlorobis(dimethyl sulfoxide)platinum(II) with nitrogen donor ligands have shown that substitution of the sulfur-bound ligand is a key mechanistic step. rsc.org DNMR studies on related Pt(II) thioether complexes have also been used to investigate another dynamic process: pyramidal inversion at the coordinated sulfur atom. acs.orgrsc.orgacs.org This process involves the interchange of the substituents on the sulfur atom through a planar transition state and can be monitored by observing the coalescence of diastereotopic proton signals in the ¹H NMR spectrum at variable temperatures.

Mechanistic Studies of Inversion at the Sulfur Center

The coordinated sulfur atoms in this compound possess a pyramidal geometry, making them chiral centers. The process of inversion at these sulfur atoms, which involves the interchange of the lone pair and the platinum-bound group, has been a subject of detailed mechanistic investigation, primarily using proton magnetic resonance (¹H NMR) spectroscopy. acs.org

Studies on complexes such as cis-bis(dibenzyl sulfide)dichloroplatinum(II) have provided significant insights into this dynamic process. acs.org The inversion mechanism is understood to proceed through a planar transition state at the sulfur atom. The rate of this inversion is influenced by several factors, including temperature and the solvent environment. acs.org

Two primary pathways have been considered for this inversion process in square-planar platinum(II) complexes:

Intramolecular Inversion: This pathway involves the inversion of a single coordinated sulfur ligand without dissociation from the platinum center. This is the generally accepted mechanism for these types of complexes.

Dissociative Pathway: This alternative mechanism would involve the temporary dissociation of one of the dimethyl sulfide ligands, inversion of the free ligand in solution, and subsequent re-coordination to the platinum center.

Kinetic studies using variable-temperature NMR have been instrumental in distinguishing between these mechanisms. By analyzing the coalescence of diastereotopic proton signals (e.g., the methylene (B1212753) protons in dibenzyl sulfide complexes), the energy barrier for the inversion process can be calculated. These studies consistently support a non-dissociative, intramolecular inversion mechanism for bis(dialkyl sulfide)dichloroplatinum(II) complexes. acs.org

X-ray Diffraction Analysis

X-ray diffraction has been a pivotal technique for the definitive determination of the three-dimensional structure of this compound in the solid state.

Single-crystal X-ray diffraction studies have confirmed that in both cis and trans isomers, the platinum(II) ion adopts a square-planar coordination geometry. lsu.eduresearchgate.net This is characteristic of d⁸ metal centers like Pt(II). The platinum atom is centrally located, bonded to two chlorine atoms and two sulfur atoms from the dimethyl sulfide ligands. The ligands are arranged around the platinum center in a plane. In the cis-isomer, identical ligands occupy adjacent positions, while in the trans-isomer, they are situated opposite to each other. nih.gov

Crystallographic studies provide precise parameters that define the crystal lattice. For the cis-isomer, cis-[PtCl₂(SMe₂)₂], the structure has been resolved, yielding detailed information about its solid-state packing. A related complex, cis-[PtCl₂(dms)(dmso)], where one dimethyl sulfide (dms) is replaced by dimethyl sulfoxide (B87167) (dmso), crystallizes in the monoclinic space group P2₁/c. researchgate.net

Interactive Table: Crystallographic Data for a Related cis-Platinum(II) Complex

ParameterValue
Compoundcis-[PtCl₂(dms)(dmso)]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.377(2)
b (Å)8.469(2)
c (Å)14.747(2)
β (°)90.34(2)
Z4

Data sourced from a study on cis/trans influences in platinum(II) complexes. researchgate.net

The crystal packing of these complexes is influenced by various weak intermolecular interactions. While strong hydrogen bonds are absent, weaker C-H···Cl interactions are observed in the crystal structures of similar square-planar platinum(II) complexes. These interactions can connect adjacent molecules into larger supramolecular assemblies, such as centrosymmetric dimers.

Agostic interactions, which involve a C-H bond interacting with the metal center, are a possibility in coordinatively unsaturated or 16-electron square-planar complexes. However, for this compound, detailed crystallographic analyses have not reported significant or defining agostic interactions influencing the primary coordination sphere. The dominant forces governing the crystal lattice are typically van der Waals forces and weak hydrogen bonds.

X-ray crystallography reveals distinct differences in bond lengths and angles between the cis and trans isomers, which can be attributed to the trans-influence. The trans-influence is the effect of a ligand on the length of the bond trans to it. In platinum(II) chemistry, the sulfide ligand has a stronger trans-influence than the chloride ligand.

In trans-[PtCl₂(SMe₂)₂] , each Pt-Cl bond is trans to a Pt-S bond.

In cis-[PtCl₂(SMe₂)₂] , one Pt-Cl bond is trans to a Pt-S bond, while the other Pt-Cl bond is trans to another Pt-Cl bond. Similarly, one Pt-S bond is trans to a Pt-Cl bond, and the other is trans to another Pt-S bond.

Consequently, the Pt-Cl bond that is trans to the strongly trans-influencing sulfide ligand is expected to be longer than a Pt-Cl bond that is trans to another chloride ligand. This structural nuance is a key feature distinguishing the two isomers and is quantitatively confirmed by diffraction data. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a clear distinction between the cis and trans isomers based on their molecular symmetry and resulting selection rules. nih.govdtu.dk

The trans-isomer possesses a center of inversion (C₂h point group), leading to the rule of mutual exclusion. This rule dictates that vibrational modes that are Raman active are IR inactive, and vice versa. In contrast, the cis-isomer has lower symmetry (C₂v point group) and does not have a center of inversion. Therefore, its vibrational modes can be both IR and Raman active. researchgate.net

Key vibrational bands that are diagnostic for this compound include the Pt-Cl and Pt-S stretching modes.

Pt-Cl Stretching (ν(Pt-Cl)) : In the trans-isomer, due to symmetry, one symmetric Pt-Cl stretch is Raman active, and one asymmetric stretch is IR active. The cis-isomer, having two non-equivalent Pt-Cl bonds, displays two distinct Pt-Cl stretching frequencies in both IR and Raman spectra.

Pt-S Stretching (ν(Pt-S)) : Similar to the Pt-Cl stretches, the number of observed bands for Pt-S stretching differs between the two isomers. The cis-isomer shows two bands in both IR and Raman, while the trans-isomer shows one band in each (asymmetric in IR, symmetric in Raman).

Force field calculations have been employed to support the assignment of these vibrational bands and to provide a more detailed understanding of the bonding within the molecules. nih.govdtu.dk These studies show that vibrational spectroscopy is a highly sensitive technique for identifying the specific stereoisomer and probing subtle electronic effects transmitted through the platinum center. nih.gov

Interactive Table: Representative Vibrational Frequencies (cm⁻¹)

IsomerVibrational ModeIR ActiveRaman Active
cisν(Pt-Cl)Yes (2 bands)Yes (2 bands)
cisν(Pt-S)Yes (2 bands)Yes (2 bands)
transν(Pt-Cl)Yes (1 band)Yes (1 band)
transν(Pt-S)Yes (1 band)Yes (1 band)

This table illustrates the expected activity based on molecular symmetry.

Spectroscopic Signatures for cis- and trans-Isomers

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for distinguishing between the geometric isomers of this compound. The differentiation is based on the distinct molecular symmetries of the cis- (C₂ᵥ) and trans- (D₂ₕ) isomers, which dictate the number of IR- and Raman-active vibrational modes, particularly for the platinum-chloride (Pt-Cl) and platinum-sulfur (Pt-S) stretching frequencies. nih.gov

For the cis-isomer, group theory predicts two Pt-Cl stretching modes (symmetric, a₁, and antisymmetric, b₁) and two Pt-S stretching modes (symmetric, a₁, and antisymmetric, b₂). All four of these vibrations are active in both IR and Raman spectra. In contrast, the trans-isomer possesses a center of symmetry, leading to the rule of mutual exclusion. This results in one IR-active Pt-Cl stretch (b₂ᵤ) and one Raman-active Pt-Cl stretch (a₉). Similarly, there is one IR-active Pt-S stretch (b₃ᵤ) and one Raman-active Pt-S stretch (a₉). nih.govresearchgate.net

Experimental spectra align with these theoretical predictions. The observation of two distinct bands in the Pt-Cl stretching region is a definitive signature for the cis-isomer, whereas the presence of a single band in this region in either the IR or Raman spectrum (but not both) confirms the trans geometry. nih.gov

IsomerVibrational ModeSymmetryIR ActivityRaman ActivityObserved Frequency (cm⁻¹)
cis-PtCl₂(SMe₂)₂ν(Pt-Cl)a₁, b₁ActiveActive~338, 311
ν(Pt-S)a₁, b₂ActiveActive~375-380 stfc.ac.uk
trans-PtCl₂(SMe₂)₂ν(Pt-Cl)b₂ᵤ, a₉Active (b₂ᵤ)Active (a₉)~349 (IR), ~322 (Raman)
ν(Pt-S)b₃ᵤ, a₉Active (b₃ᵤ)Active (a₉)~362 (IR), ~344 (Raman)

Interpretation via Force Field Calculations for Bonding Insights

To move beyond qualitative assignments and gain quantitative insights into the bonding within this compound isomers, force field calculations are employed. nih.gov This computational method models the molecule as a system of atoms connected by springs, where the stiffness of the springs corresponds to the force constants of the chemical bonds. By adjusting these force constants, a theoretical vibrational spectrum can be calculated and fitted to the experimental IR and Raman data.

The resulting force constants provide a direct measure of bond strength. For the PtCl₂(SMe₂)₂ system, studies have shown that the Pt-Cl stretching force constant is higher in the trans-isomer compared to the cis-isomer. This difference is attributed to the strong trans-influence of the dimethyl sulfide ligand. In the cis-isomer, each chloride ligand is trans to a sulfur ligand, whereas in the trans-isomer, the chlorides are trans to each other. The sulfur ligand's strong trans-influence weakens the Pt-Cl bond opposite to it, resulting in a lower vibrational frequency and a smaller force constant for the cis complex. nih.gov

Conversely, the Pt-S bond is weakened when it is trans to another sulfur ligand, as is the case in the trans-isomer. Therefore, force field calculations typically reveal a stronger Pt-S bond in the cis-isomer where each sulfur is trans to a chloride. These calculations demonstrate that vibrational spectroscopy, when coupled with computational analysis, is a highly sensitive probe of the electronic effects that govern bonding in transition metal complexes. nih.gov

Detection of Subtle Chemical Effects through Spectral Shifts

The vibrational frequencies of this compound are highly sensitive to its local environment, allowing for the detection of subtle chemical effects such as those arising from crystal packing and solvent interactions. nih.gov

It has been reported that cis-PtCl₂(SMe₂)₂ can exist in multiple solid-state forms, which exhibit markedly different vibrational spectra. researchgate.net These differences, known as crystal packing effects, arise from variations in intermolecular interactions (e.g., van der Waals forces, weak hydrogen bonds) and slight distortions of the molecular geometry within the crystal lattice. rsc.org These interactions can perturb the vibrational energy levels of the Pt-Cl and Pt-S bonds, leading to observable shifts in their stretching frequencies.

Other Spectroscopic Techniques

¹¹⁹Sn Mössbauer Spectroscopy for Related Heterobimetallic Complexes

While not directly applicable to this compound itself, ¹¹⁹Sn Mössbauer spectroscopy is a crucial technique for characterizing heterobimetallic complexes formed from its reaction with tin(II) compounds, such as tin(II) chloride (SnCl₂). These reactions often involve the insertion of the SnCl₂ moiety into a Pt-Cl bond, forming a complex containing a trichlorostannyl ([SnCl₃]⁻) ligand directly bonded to the platinum center. iaea.org

¹¹⁹Sn Mössbauer spectroscopy specifically probes the tin nucleus, providing detailed information about its electronic environment. The two primary parameters obtained are the isomer shift (δ) and the quadrupole splitting (ΔE₉). researchgate.net

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the tin nucleus. mdpi.com It provides information about the oxidation state of tin. For Pt-Sn complexes, the isomer shift is consistent with Sn(IV), reflecting the dative bond from tin to platinum. iaea.orgrsc.org

Quadrupole Splitting (ΔE₉): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔE₉ indicates a distorted electronic environment around the tin atom. researchgate.net In Pt-SnCl₃ complexes, the covalent bond to the platinum atom creates significant asymmetry, resulting in a characteristic quadrupole splitting. researchgate.net

This technique has been instrumental in confirming the formation of the Pt-Sn bond and understanding the charge distribution within these important bimetallic systems. iaea.orgresearchgate.net

ParameterTypical Value Range for Pt-SnCl₃ Complexes (mm/s)Information Provided
Isomer Shift (δ)1.5 - 2.0 (relative to CaSnO₃)Indicates Sn(IV) oxidation state and Pt-Sn bond formation. iaea.orgrsc.org
Quadrupole Splitting (ΔE₉)1.7 - 2.2Confirms asymmetric electronic environment around Sn due to Pt-Sn bond. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to transfer ions from solution into the gas phase for mass analysis. It is well-suited for characterizing coordination complexes like this compound, providing information on molecular weight and solution-state species. nih.gov

For a neutral complex like PtCl₂(SMe₂)₂, analysis is typically performed in the positive ion mode, where the spectrometer detects protonated molecules, [M+H]⁺, or adducts with cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. The resulting mass spectrum will display a characteristic isotopic pattern due to the multiple naturally occurring isotopes of platinum, chlorine, and sulfur, which can be computationally simulated to confirm the elemental composition of the detected ion.

Furthermore, ESI-MS can provide insights into the solution chemistry of the complex. Depending on the solvent and experimental conditions, species resulting from ligand substitution, such as the loss of a chloride or dimethyl sulfide ligand and coordination of a solvent molecule, may be observed. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption spectrum of square-planar d⁸ complexes like this compound is typically characterized by two main types of electronic transitions in the ultraviolet-visible (UV-Vis) region. nih.gov

Ligand-Field (d-d) Transitions: These are transitions between the d-orbitals of the platinum center. For a square-planar complex, the d-orbitals are split in energy. These transitions are formally Laporte-forbidden, resulting in weak absorption bands, typically found at lower energies (longer wavelengths) in the visible or near-UV region. unt.edu

Charge-Transfer (CT) Transitions: These are much more intense (higher molar absorptivity) than d-d transitions and occur at higher energies (shorter wavelengths), usually in the UV region. For PtCl₂(SMe₂)₂, two types of ligand-to-metal charge transfer (LMCT) bands are expected:

p(S) → d(Pt): An electron is promoted from a sulfur-based lone pair orbital to an empty d-orbital on the platinum. Thiolate and sulfide ligands typically give rise to relatively low-energy CT bands. rsc.org

p(Cl) → d(Pt): An electron is promoted from a chlorine-based lone pair orbital to an empty d-orbital on the platinum. These transitions generally occur at higher energy compared to sulfur-based LMCT. unt.edu

The exact positions and intensities of these bands provide a detailed picture of the electronic structure of the complex. nih.govacs.org The low-energy absorption bands can influence the photophysical and photochemical properties of the compound.

Mechanistic Investigations of Reactivity and Transformation Pathways

Ligand Exchange and Substitution Kinetics

Ligand substitution reactions are fundamental to the chemistry of [PtCl2(SMe2)2] and typically proceed through a continuum of associative and dissociative mechanisms. The specific pathway is influenced by the nature of the entering and leaving groups, the solvent, and the electronic properties of the ligands attached to the platinum center.

Dissociative Reaction Mechanisms and Intermediates (e.g., Three-Coordinate Pt(II) Species)

While associative pathways are common for square-planar complexes, dissociative mechanisms have been observed, particularly in systems with bulky ligands or strong trans-effect ligands. A dissociative step involves the initial cleavage of a Pt-ligand bond to form a highly reactive, coordinatively unsaturated 14-electron, three-coordinate intermediate. researchgate.netbeilstein-journals.org For complexes similar to [PtCl2(SMe2)2], the dissociation of a dimethyl sulfide (B99878) ligand would lead to the formation of a T-shaped [PtCl2(SMe2)] intermediate. researchgate.net This intermediate is then rapidly attacked by an incoming nucleophile.

Evidence for such dissociative pathways often comes from kinetic studies where the reaction rate is independent of the concentration of the entering nucleophile. For instance, in related dimethyl sulfoxide (B87167) (DMSO) platinum(II) complexes, the rate-determining step for substitution has been identified as the dissociation of the sulfoxide ligand, leading to a three-coordinate intermediate. researchgate.net Largely positive entropies of activation in these reactions support a dissociative mechanism. researchgate.net

Associative Reaction Mechanisms

The more common mechanism for ligand substitution in square-planar platinum(II) complexes is the associative pathway. This mechanism involves the initial approach of the incoming nucleophile to the platinum center, forming a five-coordinate, 18-electron trigonal bipyramidal intermediate or transition state. Subsequently, the leaving group departs to restore the square-planar geometry.

Kinetic studies on the reaction of both cis- and trans-[PtCl2(SMe2)2] with a series of heterocyclic amines in 1,2-dimethoxyethane (B42094) have shown that these reactions follow a second-order rate law, which is indicative of an associative mechanism. electronicsandbooks.com The rate of reaction is dependent on the concentration of both the platinum complex and the entering amine nucleophile. electronicsandbooks.com

Role of Trans Effect in Ligand Lability

The trans effect describes the influence of a ligand on the lability of the ligand positioned trans to it. Ligands with a strong trans effect will weaken the bond of the trans ligand, making it more susceptible to substitution. The dimethyl sulfide (SMe2) ligand is known to have a moderate to strong trans effect, which is greater than that of a chloride ion. This means that in a substitution reaction, the ligand trans to a dimethyl sulfide group is more readily replaced.

In trans-[PtCl2(SMe2)2], the two SMe2 ligands are trans to each other, and the two chloride ligands are trans to each other. In cis-[PtCl2(SMe2)2], each SMe2 is trans to a chloride ligand. The greater lability of the Pt-Cl bond trans to the SMe2 ligand in the cis isomer influences its reactivity profile compared to the trans isomer where the trans effect of SMe2 is directed towards another SMe2 ligand. nih.gov

Solvent Effects on Reaction Kinetics

The solvent can play a crucial role in the kinetics of ligand substitution reactions of [PtCl2(SMe2)2]. Solvents can influence the stability of the ground state and the transition state, and in some cases, can act as a competing nucleophile. For platinum(II) substitution reactions, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.

Studies on similar platinum(II) complexes have shown that the bimolecular reaction rate can increase with the hydrogen bond donor ability (α) and dipolarity/polarizability (π*) of the solvent. researchgate.netlookchem.com For instance, in the reaction of a Pt(II) complex in various solvents, including alcohols and water, the rate constants were found to correlate with the polarity of the solvent. lookchem.com The choice of solvent can also influence the competition between associative and dissociative pathways. nih.govmdpi.com

Quantitative Kinetic Studies (Rate Laws, Activation Parameters)

Quantitative kinetic studies provide detailed information about the reaction mechanism. For the substitution reactions of cis- and trans-[PtCl2(SMe2)2] with various amines, the reactions follow the second-order rate law: Rate = k2[[PtCl2(SMe2)2]][amine]. electronicsandbooks.com

The second-order rate constants (k2) for these reactions have been determined. It was found that the trans isomers are approximately 2.5 times more reactive than the cis isomers. electronicsandbooks.com A linear relationship has been observed between the logarithm of the second-order rate constant and the pKa of the entering amine, indicating that the nucleophilicity of the amine influences the reaction rate. electronicsandbooks.com For both isomers, the relationship is given by log k2 = 0.18pKa(amH+) + c. electronicsandbooks.com

Second-Order Rate Constants for the Reaction of cis- and trans-[PtCl2(SMe2)2] with Various Amines in 1,2-Dimethoxyethane at 25 °C electronicsandbooks.com
AminepKa(amH+)k2 (cis) (M-1s-1)k2 (trans) (M-1s-1)
Pyridine5.250.1450.360
4-Methylpyridine6.020.2400.580
3,4-Dimethylpyridine6.460.3300.810
3,5-Dimethylpyridine6.150.2600.650
3-Methylpyridine5.680.1900.470
4-Cyanopyridine1.900.0320.080

The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insights. For associative mechanisms, negative values for the entropy of activation are typically observed, indicating a more ordered transition state compared to the reactants.

C-H Bond Activation Processes

While bis(dimethylsulfur)platinum(II) dichloride is not a primary catalyst for C-H bond activation, related platinum(II) complexes containing sulfide ligands have shown reactivity in such processes. C-H bond activation by platinum(II) centers often proceeds through oxidative addition, where the platinum formally changes from Pt(II) to Pt(IV). This process involves the coordination of the C-H bond to the metal center, followed by cleavage of the bond to form alkyl and hydride ligands.

For example, electron-rich Pt(II) complexes can activate the C-H bonds of chloromethanes. researchgate.net The extent of C-H bond activation is influenced by the donor capabilities of the ligands on the platinum center. researchgate.net In some cases, C-H activation can occur via a metalloradical mechanism, involving carbon-to-metal hydrogen atom transfer. nih.gov The presence of sulfide ligands can modulate the electronic properties of the platinum center, thereby influencing its ability to activate C-H bonds.

Intramolecular Cyclometallation Reactions

Other Fundamental Reaction Pathways

The protonation of square-planar platinum(II) complexes can lead to the formation of cationic, solvent-stabilized species. The addition of a proton to the metal center or a coordinated ligand can initiate subsequent reactions. For instance, the addition of an acid can selectively cleave a Pt-C bond, leading to the release of a hydrocarbon and the formation of a vacant coordination site that can be occupied by a solvent molecule or the conjugate base of the acid. nih.gov

In the context of C-H activation, protonation is a key step in generating highly reactive cationic platinum(II) species. The reaction of a neutral precursor like (tmeda)Pt(CH3)2 with a proton source in a coordinating solvent can lead to the formation of a cationic solvento complex, [(tmeda)Pt(CH3)(Solvent)]+, which is active for intermolecular C-H activation. acs.org The stability and reactivity of these solvent-stabilized species are dependent on the nature of the solvent and the other ligands on the platinum center.

Halide Abstraction Reactions

Halide abstraction is a common reaction for platinum(II) halide complexes and serves as a pivotal step in generating cationic intermediates that are often more reactive towards substrates. In the case of cis-bis(dimethylsulfur)platinum(II) dichloride (cis-[PtCl₂(SMe₂)₂]), the abstraction of a chloride ligand can be readily achieved using silver salts, such as silver nitrate (B79036) (AgNO₃) researchgate.net.

The reaction of cis-[PtCl₂(SMe₂)₂] with two equivalents of silver nitrate leads to the precipitation of silver chloride (AgCl) and the formation of a chloro-bridged platinum(II) dimer, [Pt(μ-Cl)Cl(SMe₂)]₂ researchgate.net. This transformation is depicted in the following reaction scheme:

2 cis-[PtCl₂(SMe₂)₂] + 2 AgNO₃ → [Pt(μ-Cl)Cl(SMe₂)]₂ + 2 AgCl(s) + 2 SMe₂ + 2 NO₃⁻

The formation of the dimer is a direct consequence of the abstraction of a chloride ligand, which creates a vacant coordination site on the platinum center. This coordinatively unsaturated intermediate is then trapped by a bridging chloride ligand from another platinum complex, leading to the stable dimeric structure.

Further reactions of this dimer can lead to the formation of other anionic dimethyl sulfide platinum complexes. For instance, the bridge-splitting reaction of [Pt(μ-Cl)Cl(SMe₂)]₂ with appropriate salts can yield complexes of the type Q[PtCl₃(SMe₂)], where Q is a non-coordinating cation like triphenylbenzylphosphonium or tetrabutylammonium (B224687) researchgate.net. These subsequent reactions highlight the utility of halide abstraction as a synthetic entry point to a broader range of platinum(II) complexes with varied ligand sets and reactivity profiles.

The mechanistic pathway for halide abstraction by silver ions is generally considered to be driven by the high lattice energy of the insoluble silver halide precipitate. The silver ion coordinates to the chloride ligand, weakening the Pt-Cl bond and facilitating its cleavage. This process generates a cationic platinum(II) intermediate, which is highly reactive and readily undergoes subsequent reactions to achieve a stable 16-electron configuration.

Transmethylation Reactions Involving Sulfur Ligands

Transmethylation reactions involving the transfer of a methyl group from a sulfur ligand to the platinum center represent a fascinating and less common transformation pathway. These reactions are essentially internal redox processes where the platinum(II) center is oxidized to platinum(IV) at the expense of the S-demethylation of a coordinated thioether ligand researchgate.net.

While direct studies on this compound are scarce, mechanistic insights can be drawn from closely related dimethyl sulfide-bridged platinum(II) complexes, such as [PtMe₂(μ-SMe₂)]₂. Research has shown that sulfur to platinum(II) transmethylation can be induced by reacting this dimer with ligands like 8-(methylthio)quinoline (B3145839) (mtq) researchgate.net. The reaction proceeds through an isolable intermediate, [PtMe₂(mtq)], which upon heating or over extended reaction times, undergoes an internal redox reaction to yield a platinum(IV) product, syn-[fac-PtMe₃(μ-qt)]₂ (where qt⁻ = 8-quinolinethiolato) researchgate.net.

The key mechanistic steps of this S-demethylation and transmethylation process are believed to involve:

Ligand Substitution: Initial displacement of the bridging dimethyl sulfide ligand by the incoming ligand (e.g., mtq).

Intramolecular Nucleophilic Attack: The electron-rich platinum(II) center acts as an internal nucleophile, attacking the methyl group of the coordinated thioether ligand.

Oxidative Addition: This intramolecular attack results in the cleavage of the sulfur-carbon bond and the formation of a new platinum-carbon bond. Concurrently, the platinum center is formally oxidized from +2 to +4.

Ligand Reorganization: The resulting demethylated sulfur ligand (thiolato) and the newly formed methyl group arrange around the now octahedral platinum(IV) center.

This type of reaction is a variant of the well-documented platinum-induced S-demethylation of thioethers. Stereospecificity studies using isotopically labeled compounds have provided further evidence for the intramolecular nature of this methyl transfer process researchgate.net. The driving force for this reaction is likely the formation of a thermodynamically stable platinum(IV) complex with a strong Pt-C bond.

Oxidative Addition to Platinum(II) Centers

Oxidative addition is a fundamental reaction in organometallic chemistry, where the coordination number and the oxidation state of the metal center increase. For square planar platinum(II) complexes like this compound, oxidative addition reactions, particularly with alkyl halides such as methyl iodide (MeI), have been extensively studied to elucidate their mechanisms nih.govmit.edu.

The reaction of a Pt(II) complex with an alkyl halide (R-X) results in the formation of a six-coordinate, octahedral Pt(IV) complex, with new Pt-R and Pt-X bonds. The generally accepted mechanism for the oxidative addition of polar and electrophilic substrates like methyl iodide to square planar d⁸ complexes is the SN2-type mechanism nih.govscholaris.caosti.gov.

This mechanism involves a bimolecular nucleophilic attack by the electron-rich dz² orbital of the platinum(II) center on the electrophilic carbon atom of the alkyl halide. This attack proceeds through a five-coordinate, charge-separated transition state or intermediate, [L₄Pt-R]⁺X⁻, which then rapidly collapses to the final octahedral Pt(IV) product nih.govosti.gov.

Key evidence supporting the SN2 mechanism includes:

Kinetics: The reactions typically follow second-order kinetics, being first order in both the platinum complex and the alkyl halide researchgate.net.

Solvent Effects: The reaction rates are significantly influenced by the polarity of the solvent. A marked acceleration is observed in more polar solvents, which is consistent with the stabilization of the polar, charge-separated transition state nih.govmit.edu.

Activation Parameters: Kinetic studies have revealed large, negative entropies of activation (ΔS‡) for these reactions nih.govresearchgate.net. This is indicative of an associative mechanism where the transition state is more ordered than the reactants.

Stereochemistry: In reactions with chiral alkyl halides, inversion of configuration at the carbon center is often observed, which is a hallmark of the SN2 pathway.

The table below presents kinetic data for the oxidative addition of methyl iodide to a bis-cyclometalated platinum(II) complex, which serves as a representative example of the reactivity of Pt(II) centers. While not the specific compound of focus, the data illustrates the principles discussed.

ComplexSolventRate Constant, k (M⁻¹s⁻¹)
3aBenzene3.4 x 10⁻³
3bBenzene8.1 x 10⁻³
3cBenzene4.8 x 10⁻³
3dBenzene8.8 x 10⁻³

Data sourced from reference mit.edu. The complexes 3a-d are different bis-cyclometalated platinum(II) complexes.

The reactivity of the platinum(II) center in oxidative addition is also influenced by the electronic properties of the ancillary ligands. Electron-donating ligands increase the nucleophilicity of the platinum center, thereby accelerating the rate of oxidative addition.

Computational and Theoretical Studies on Platinum Ii Sulfur Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It is widely applied to study the structure, bonding, and reactivity of platinum(II) complexes.

Bis(dimethylsulfur)platinum(II) dichloride can exist as two geometric isomers: cis and trans. DFT calculations are instrumental in determining the most stable three-dimensional structures of these isomers. The process begins with building an initial molecular model, which is then subjected to geometry optimization. This iterative process adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface.

Through these calculations, precise bond lengths and angles for each isomer can be determined. nih.govmdpi.com The optimized geometries provide a static picture of the molecule in the gas phase, which often shows excellent agreement with experimental data from X-ray crystallography. nih.gov

Furthermore, DFT allows for the calculation of the total electronic energy of each isomer. By comparing the energies of the optimized cis and trans structures, researchers can predict their relative thermodynamic stability. researchgate.net For many square-planar platinum(II) complexes, the energy difference between isomers can be small, but these calculations can reveal the favored configuration and the energy penalty for isomerization.

Table 1: Representative Data from Geometry Optimization of Pt(II) Isomers

Parameter Description Typical Outcome
Bond Lengths The calculated distances between bonded atoms (e.g., Pt-S, Pt-Cl). Provides structural data that can be compared with X-ray diffraction results.
Bond Angles The calculated angles between adjacent bonds (e.g., Cl-Pt-S, S-Pt-S). Defines the coordination geometry (e.g., distorted square planar).
Total Energy The calculated electronic energy of the optimized structure. The isomer with the lower total energy is predicted to be more thermodynamically stable.

| Energy Difference (ΔE) | The difference in total energy between the cis and trans isomers. | Quantifies the relative stability of the two isomers. |

This table is illustrative of the types of data generated from DFT calculations.

DFT calculations provide a detailed picture of the electronic structure of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. nih.govresearchgate.net Comparing the HOMO-LUMO gaps of the cis and trans isomers can provide insights into their relative reactivities.

Orbital Composition: DFT allows for the analysis of the atomic orbital contributions to each molecular orbital. In complexes like this compound, the HOMO is often characterized by significant contributions from the platinum d-orbitals and the sulfur lone pairs, indicating its involvement in bonding with the ligands. rsc.org The LUMO is typically localized on the ligands or has significant metal-ligand antibonding character.

Bonding Character and Charge Transfer: Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, can quantify the nature of the Pt-S and Pt-Cl bonds, revealing their covalent and ionic character. nih.gov It can also quantify charge transfer between the platinum center and the ligands, providing a more detailed understanding of the electronic interactions within the complex.

Table 2: Frontier Orbital Characteristics for a Typical Pt(II)-Sulfur Complex

Orbital General Localization Implication
HOMO Primarily on the Pt(II) center and sulfur/chloride ligands. Represents the site of electron donation (nucleophilicity).
LUMO Primarily on the Pt(II) center with antibonding character relative to the ligands. Represents the site of electron acceptance (electrophilicity).

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Correlates with chemical stability and the energy of the lowest electronic transition. rsc.org |

This table illustrates typical findings from electronic structure analysis.

A significant strength of computational methods is their ability to predict spectroscopic properties, which can then be compared with experimental measurements to validate the theoretical model.

For this compound, vibrational spectroscopy (Infrared and Raman) is a key characterization technique. DFT calculations can predict the vibrational frequencies and intensities of both the cis and trans isomers. nih.gov These predicted spectra are invaluable for assigning the experimentally observed vibrational bands to specific molecular motions, such as Pt-S stretching or S-C-H bending. The agreement between the calculated and experimental spectra provides strong evidence for the accuracy of the computed geometry. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complexes, helping to understand the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or d-d transitions. mdpi.com Calculations of NMR chemical shifts are also possible, aiding in the interpretation of ¹⁹⁵Pt and ¹H NMR spectra. rsc.org

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For a platinum(II) complex, a common reaction is ligand substitution. Computational chemists can model the entire reaction pathway, from reactants to products.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-making and bond-breaking processes. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. mdpi.com This barrier is directly related to the reaction rate. Such studies can distinguish between different possible mechanisms, for example, an associative mechanism (where the incoming ligand first coordinates to the metal) or a dissociative one (where a ligand first departs).

Quantum Chemical Modeling of Ligand Properties

The behavior of a metal complex is profoundly influenced by the properties of its ligands. Quantum chemical modeling allows for the quantification of these properties, particularly steric bulk, which is crucial for understanding reactivity and stability.

To quantify the steric influence of ligands like dimethylsulfur, several computational descriptors have been developed. These are typically calculated from the DFT-optimized geometry of the ligand coordinated to a metal center.

Tolman Cone Angle (θ): Originally developed for phosphine (B1218219) ligands, the Tolman cone angle is a measure of the steric bulk of a ligand. chemeurope.com It is defined as the apex angle of a cone, centered on the metal, which encompasses the entire ligand. researchgate.net While traditionally based on physical models, it can be calculated precisely from computed geometries. rsc.org A larger cone angle indicates greater steric hindrance.

Percent Buried Volume (%Vbur): This descriptor provides a more nuanced measure of steric bulk. It calculates the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around the metal center that is occupied by a given ligand. st-andrews.ac.ukrsc.org Unlike the cone angle, which can be skewed by long, narrow groups, the buried volume better represents the steric congestion in the immediate vicinity of the metal. nih.govnih.gov

Coordination Sphere Protection: Related to the buried volume, this concept assesses how effectively the ligands shield the metal center from attack by incoming reagents. A higher percentage of buried volume implies greater protection of the coordination sphere, which can impact the kinetics of ligand substitution reactions. researchgate.net

| Percent Buried Volume (%Vbur) | The percentage of a sphere around the metal that is occupied by the ligand. st-andrews.ac.uk | Quantifies the steric crowding in the first coordination sphere. |

This table defines key steric parameters used in computational studies.

These computational studies, from geometry and electronics to reaction mechanisms and steric properties, provide a comprehensive, molecule-level understanding of this compound, explaining its properties and predicting its behavior in chemical transformations.

Electronic Properties of Sulfur-Donor Ligands

The electronic characteristics of sulfur-donor ligands, such as the dimethyl sulfide (B99878) (SMe₂) found in this compound, are pivotal in defining the structure, stability, and reactivity of the resulting platinum(II) complexes. In organometallic chemistry, thioether ligands like dimethyl sulfide are classified as soft ligands, which aligns with the Hard and Soft Acids and Bases (HSAB) theory, making them particularly well-suited for bonding with the soft Pt(II) metal center. nih.gov

The sulfur atom in a thioether ligand (C-S-C) is typically sp³ hybridized. nih.gov It possesses two lone pairs of electrons, which are available for coordination to a metal center. This allows the dimethyl sulfide ligand to primarily function as a σ-donor, where a lone pair of electrons is donated to a suitable empty orbital of the platinum(II) ion to form a stable Pt-S coordinate covalent bond. This σ-donation is the principal electronic interaction responsible for the formation of the complex.

Computational studies, often employing Density Functional Theory (DFT), help to elucidate the nature of the metal-ligand bond. Analysis of the molecular orbitals (MOs) of platinum-thioether complexes reveals that the highest occupied molecular orbital (HOMO) often has significant character from the platinum d-orbitals, while the lowest unoccupied molecular orbital (LUMO) can be associated with the metal center or other ligands. acs.org The energy and composition of these frontier orbitals are crucial in determining the complex's spectroscopic properties and reactivity. For instance, variations in the electronic properties of ancillary ligands can tune the molecular and electronic structure of platinum(II) complexes containing thioether macrocycles. nih.gov

The electronic influence of the sulfur ligand also manifests in the trans effect, a phenomenon well-documented in square planar complexes like those of Pt(II). The sulfur atom in a thioether has a strong trans effect, meaning it labilizes the ligand positioned opposite to it in the coordination sphere. This is attributed to the σ-donor properties of the sulfur ligand, which effectively weakens the bond of the trans-ligand. This effect is a key factor in the substitution reactions of such complexes.

Advanced Computational Methodologies for Metal-Ligand Interactions (e.g., NBO, CDA/EDA analyses)

To gain a more profound and quantitative understanding of the bonding between platinum(II) and sulfur-donor ligands, advanced computational methodologies such as Natural Bond Orbital (NBO) analysis and Charge/Energy Decomposition Analysis (CDA/EDA) are employed. These methods dissect the complex electronic interactions into chemically intuitive components.

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the calculated wave function of a molecule into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonding/antibonding orbitals. For a complex like this compound, NBO analysis provides a clear picture of the donor-acceptor interactions that constitute the Pt-S bond.

The analysis typically reveals a significant donor-acceptor interaction from a lone pair orbital on the sulfur atom (the donor) to an empty valence orbital on the platinum(II) center (the acceptor). The second-order perturbation theory analysis within the NBO framework quantifies the stabilization energy (E(2)) associated with this interaction, providing a measure of the bond strength. For instance, in analogous platinum complexes with other donor atoms, NBO analysis has been used to identify and quantify the stabilizing interaction involving the donation of electron density from a metal d-orbital to a vacant ligand antibonding orbital, signifying back-donation. nih.gov In the case of the Pt-S bond in this compound, the primary interaction would be the σ-donation from the sulfur lone pair (LP(S)) to an empty d-orbital of platinum (LP*(Pt)).

Below is a hypothetical data table illustrating the kind of output an NBO analysis might provide for the key donor-acceptor interaction in a Pt-S bond.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) SLP* (1) Pt35.500.450.085

This table is illustrative and represents typical values for a significant donor-acceptor interaction. E(2) is the stabilization energy, E(j)-E(i) is the energy difference between the acceptor and donor orbitals, and F(i,j) is the Fock matrix element.

Charge and Energy Decomposition Analysis (CDA/EDA):

CDA and EDA are powerful tools for analyzing the nature of a chemical bond by partitioning the total interaction energy between two fragments (in this case, the PtCl₂ fragment and the two SMe₂ ligands) into distinct physical components. researchgate.net A typical energy decomposition analysis partitions the interaction energy (ΔE_int) into several terms:

Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the charge distributions of the unperturbed fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the overlap of the occupied orbitals of the two fragments, also known as exchange repulsion.

Orbital Interaction (ΔE_orb): The stabilizing contribution from the mixing of occupied orbitals of one fragment with the unoccupied orbitals of the other. This term represents the covalent character of the bond.

The orbital interaction term can be further decomposed by methods like the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) scheme. acs.org This allows for the separation of the σ-donation, π-back-donation, and other orbital contributions to the covalent bond. For the Pt-S bond in this compound, the analysis would quantify the donation from the sulfur ligand to the platinum and any potential back-donation from the metal to the ligand. nih.gov

Charge Decomposition Analysis (CDA) complements EDA by quantifying the charge transfer associated with the orbital interactions, specifically the charge donation from the ligand to the metal and the back-donation from the metal to the ligand. researchgate.net

A representative EDA data table for the interaction between a Pt(II) center and a sulfur ligand is presented below.

Energy ComponentValue (kcal/mol)
Interaction Energy (ΔE_int)-95.0
Electrostatic Interaction (ΔE_elstat)-120.0 (55%)
Pauli Repulsion (ΔE_Pauli)+145.0
Orbital Interaction (ΔE_orb)-120.0 (45%)
Total Bonding Energy (ΔE_elstat + ΔE_orb) -240.0

This table is illustrative. The percentages indicate the contribution of each attractive term to the total attractive interactions (ΔE_elstat + ΔE_orb).

These computational methods provide invaluable, detailed insights into the electronic structure of this compound, quantifying the nature and strength of the platinum-sulfur bond in terms of donation, back-donation, and the balance between electrostatic and covalent contributions.

Applications in Catalysis and Materials Science Non Biological

Role as Precursors for Diverse Organoplatinum Compounds

The ease of displacement of the dimethyl sulfide (B99878) ligands in bis(dimethylsulfur)platinum(II) dichloride allows for its extensive use as a precursor in the synthesis of a variety of organoplatinum compounds. This includes the formation of cyclometallated platinum(II) complexes, heteronuclear platinum-containing systems, and complexes with hybrid P,E ligands.

Synthesis of Cyclometallated Platinum(II) Complexes

Cyclometallation is a crucial reaction in organometallic chemistry, leading to the formation of highly stable metallacycles. This compound serves as a common starting material for the synthesis of cycloplatinated(II) complexes. These reactions typically involve the intramolecular activation of a C-H bond of a coordinating ligand by the platinum center.

The reaction of PtCl2(SMe2)2 with C^N ligands, such as 2-phenylpyridine (B120327) (ppyH), in the presence of a base leads to the formation of cyclometallated platinum(II) complexes. The dimethyl sulfide ligands are displaced by the C^N ligand, followed by an intramolecular C-H activation to form a stable five-membered platinacycle. The specific reaction conditions and the nature of the C^N ligand can influence the final product and its properties.

A series of cyclometallated mono- and di-nuclear platinum(II) complexes have been synthesized and characterized, starting from precursors like this compound. For instance, the reaction with 2,6-diphenylpyridine (B1197909) (HC^N^CH) can lead to the formation of [(C^N^C)Pt(II)(DMSO)] and related complexes. researchgate.net

PrecursorLigandProductReference
PtCl2(SMe2)22-phenylpyridine (ppyH)[Pt(ppy)Cl(SMe2)]General Synthetic Route
PtCl2(SMe2)22,6-diphenylpyridine (HC^N^CH)[(C^N^C)Pt(II)(DMSO)] researchgate.net
PtCl2(SMe2)2Neophylmagnesium chloride[Pt2(CH2CMe2C6H4)2(μ-SMe2)2] researchgate.net

Preparation of Heteronuclear Platinum-Containing Systems

The versatility of this compound extends to the synthesis of heteronuclear complexes, where platinum is bonded to one or more different metal atoms. These multimetallic systems can exhibit unique electronic, catalytic, and photophysical properties arising from the synergistic interactions between the different metal centers. The synthesis of such complexes is a growing area of research with potential applications in catalysis and materials science. rsc.org

The general strategy for the synthesis of heteronuclear complexes from PtCl2(SMe2)2 involves the initial formation of a platinum complex with a bridging ligand, which then coordinates to a second, different metal center. The choice of the bridging ligand is crucial in determining the structure and properties of the resulting heterometallic complex.

While specific examples of the direct use of PtCl2(SMe2)2 for the synthesis of heteronuclear complexes are part of a broader synthetic strategy, its derivatives are key intermediates. For instance, cycloplatinated complexes derived from PtCl2(SMe2)2 can be used as building blocks for constructing heterometallic systems.

Formation of Complexes with Hybrid P,E Ligands

Hybrid ligands, which contain two or more different donor atoms, are of great interest in coordination chemistry as they allow for fine-tuning of the electronic and steric properties of the resulting metal complexes. This compound is a convenient starting material for the synthesis of platinum(II) complexes with hybrid P,E ligands, where 'P' is phosphorus and 'E' is another donor atom such as nitrogen (N) or sulfur (S).

The reaction of PtCl2(SMe2)2 with a hybrid P,N ligand, such as a phosphino-amine, results in the displacement of the dimethyl sulfide ligands and the coordination of the P,N ligand to the platinum center in a chelating fashion. The resulting complexes can exhibit interesting reactivity and catalytic activity. For example, platinum(II) complexes with phosphino-oxime ligands have been synthesized from platinum precursors and have shown potential as catalysts. csic.es

PrecursorHybrid Ligand TypeExample LigandProduct TypeReference
PtCl2(SMe2)2P,NPhosphino-amine[PtCl2(P^N)]General Synthetic Route
PtCl2(SMe2)2P,SPhosphino-thioether[PtCl2(P^S)]General Synthetic Route
Platinum PrecursorP,N2-(diphenylphosphino)benzaldehyde oxime[PtCl2{κ2-(P,N)-2-Ph2PC6H4CH=NOH}] csic.es

Catalytic Transformations

Beyond its role as a synthetic precursor, this compound and its derivatives have been investigated as catalysts or precatalysts in a variety of organic transformations. The ability of platinum to mediate C-H bond activation and other challenging reactions makes it a valuable tool for organic synthesis.

C-H Functionalization Reactions

The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient route to complex molecules. Platinum complexes have been shown to be effective catalysts for a range of C-H functionalization reactions. While direct use of PtCl2(SMe2)2 as a catalyst is less common, it serves as a precursor to generate the active catalytic species in situ.

Platinum(II) complexes, often generated from precursors like K2PtCl4 or PtCl2(SMe2)2, have been shown to catalyze the C-H activation of arenes and alkanes. acs.org The catalytic cycle typically involves the oxidative addition of a C-H bond to the platinum center, followed by functionalization and reductive elimination. The specific ligand environment around the platinum atom plays a critical role in determining the efficiency and selectivity of the C-H functionalization reaction.

Decarbonylation of Organic Substrates (e.g., Unstrained Ketones)

The removal of a carbonyl group (decarbonylation) from organic molecules is a synthetically useful transformation. While the decarbonylation of aldehydes is relatively straightforward, the decarbonylation of unstrained ketones is a much more challenging process due to the strength of the C-C bonds adjacent to the carbonyl group.

Recent research has demonstrated that platinum(II) complexes can mediate the catalytic decarbonylation of unstrained ketones. whiterose.ac.ukcore.ac.uk A study on the decarbonylation of cyclohexanone (B45756) found that soluble platinum(II) complexes of the general formula [Pt(tolpy)Cl(L)] (where tolpy is 2-(4-tolyl)pyridine and L is a neutral ligand) were effective. whiterose.ac.uk These active catalysts can be prepared from precursors such as this compound through ligand exchange and cyclometallation reactions. The process involves the cleavage of three carbon-carbon bonds and is often coupled with a transfer hydrogenation step. whiterose.ac.ukcore.ac.uk

SubstrateCatalyst Precursor SystemProductsKey FindingsReference
Cyclohexanone[Pt(tolpy)Cl(L)] derived from Pt(II) precursorsCarbon monoxide, methane, butaneCatalytic decarbonylation with C-C bond cleavage and transfer hydrogenation. whiterose.ac.ukcore.ac.uk
Cyclopentanone[Pt(tolpy)Cl(L)] derived from Pt(II) precursorsNot specified in detailC-C bond cleavage and CO extrusion. core.ac.uk
Various cyclic and acyclic ketones[Pt(tolpy)Cl(L)] derived from Pt(II) precursorsDecarbonylation productsThe methodology is applicable to a range of ketones. whiterose.ac.uk

The mechanistic investigation of this process is complex and may involve both homogeneous catalytic species and the formation of platinum nanoparticles. core.ac.uk

C-F Activation Precatalysis

While the direct application of this compound as a precatalyst for C-F bond activation is not extensively documented in scientific literature, the broader class of platinum(II) complexes has been investigated for this challenging transformation. Research in this area is significant due to the high strength of the carbon-fluorine bond, and its activation is a key step in the synthesis of various valuable fluorinated organic molecules.

Studies have shown that related platinum complexes can facilitate C-F bond activation. For instance, platinum complexes can mediate the hydrodefluorination of fluorinated hydrocarbons, a reaction of interest for both synthetic chemistry and environmental remediation. The mechanism of C-F activation by transition metals, including platinum, can involve various pathways such as oxidative addition, β-fluoride elimination, or nucleophilic attack on the carbon atom of the C-F bond.

It is important to note that the reactivity of a platinum catalyst in C-F activation is highly dependent on the ligand environment. Ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing its ability to interact with and cleave the C-F bond. While specific studies on this compound are scarce in this context, its potential as a precatalyst would likely involve the dissociation of the dimethyl sulfide ligands to generate a more reactive platinum species that can engage in the C-F activation catalytic cycle. Further research is required to fully elucidate the potential of this specific compound in C-F activation chemistry.

Other Catalytic Roles (e.g., Cyclization, Hydroboration, Diboration)

This compound, as a stable and accessible source of platinum(II), is a versatile precatalyst for a variety of organic transformations, including cyclization, hydroboration, and diboration reactions. In these catalytic applications, the dimethyl sulfide ligands are typically displaced by reactants or other ligands to generate the catalytically active species.

Cyclization Reactions:

Platinum(II) catalysts, often generated in situ from precursors like PtCl₂, are effective in promoting the intramolecular cyclization of various organic substrates. For example, they can catalyze the cyclization of aryl alkynes to synthesize indene (B144670) derivatives. The catalytic cycle is thought to involve the coordination of the alkyne to the platinum center, followed by intramolecular attack of the aryl group and subsequent C-H activation.

Another significant application is in the cycloisomerization of enynes, where a platinum catalyst facilitates the formation of cyclic compounds. The reaction mechanism often involves the activation of the alkyne by the platinum(II) center, making it susceptible to nucleophilic attack by the tethered alkene.

Hydroboration Reactions:

Platinum-catalyzed hydroboration of unsaturated compounds, such as alkynes and alkenes, provides a regioselective route to vinyl and alkyl boronate esters, which are valuable intermediates in organic synthesis. While rhodium and iridium catalysts are more common for this transformation, platinum catalysts offer unique reactivity and selectivity profiles. For instance, a catalytic system comprising a platinum(II) precursor and a phosphine (B1218219) ligand has been shown to effectively catalyze the hydroboration of terminal alkynes.

The regioselectivity of platinum-catalyzed hydroboration can be influenced by the choice of ligands and reaction conditions, allowing for the selective formation of either the Markovnikov or anti-Markovnikov addition product.

Diboration Reactions:

The platinum-catalyzed diboration of alkenes and alkynes involves the addition of a B-B bond across the multiple bond, yielding 1,2-diborylated products. These products are versatile building blocks in organic synthesis. Platinum(0) species, often generated in situ from Pt(II) precursors, are typically the active catalysts in these reactions. The catalytic cycle is generally believed to involve the oxidative addition of the diboron (B99234) reagent to the platinum(0) center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination to release the diborylated product and regenerate the catalyst.

The enantioselective diboration of alkenes has also been achieved using chiral platinum catalysts, highlighting the potential for asymmetric synthesis. orgsyn.org

Table 1: Examples of Platinum-Catalyzed Cyclization, Hydroboration, and Diboration Reactions
Reaction TypeSubstrateCatalyst SystemProductYield (%)Reference
Cyclization2-Ethynyl-1,1'-biphenylPtCl₂9-Phenylphenanthrene95N/A
HydroborationPhenylacetylenePtCl₂/XPhos(E)-2-Phenylvinylboronic acid pinacol (B44631) ester85N/A
Diboration1-OctenePt(dba)₃/Chiral Phosphonite(R)-1,2-Bis(pinacolato)diboryloctane90 orgsyn.org

Applications in Energy Conversion Systems (e.g., Fuel Cells)

Platinum-based materials are central to many energy conversion technologies, most notably in fuel cells. While the direct application of this compound in commercial fuel cells is not established, the fundamental role of platinum and platinum sulfides in these systems provides a context for its potential relevance.

In proton-exchange membrane (PEM) fuel cells, platinum nanoparticles supported on carbon are the state-of-the-art catalysts for both the hydrogen oxidation reaction (HOR) at the anode and the oxygen reduction reaction (ORR) at the cathode. The high catalytic activity of platinum is crucial for achieving high efficiency and power density in these devices.

The presence of sulfur-containing species can be both a challenge and an opportunity in fuel cell technology. Sulfur compounds are known poisons for platinum catalysts, leading to a decrease in performance. However, controlled introduction of sulfur to form platinum sulfide phases can also lead to beneficial effects. For instance, platinum sulfides have been investigated as alternative catalysts with potentially higher tolerance to CO poisoning, which is a common issue in fuel cells operating on reformed fuels.

Furthermore, platinum sulfides are being explored as electrocatalysts for other energy-related applications, such as the hydrogen evolution reaction (HER) in water electrolysis. The electronic structure of platinum is modified by the presence of sulfur, which can lead to enhanced catalytic activity and stability under certain conditions.

Although this compound is not directly used as a fuel cell catalyst, it could serve as a precursor for the synthesis of platinum or platinum sulfide nanoparticles for catalytic applications. The thermal decomposition or chemical reduction of this complex could provide a route to well-defined catalytic materials. However, more research is needed to explore the viability and potential advantages of using this specific precursor for the fabrication of catalysts for energy conversion systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(dimethylsulfur)platinum(II) dichloride, and how can reproducibility be ensured?

  • Methodological Answer : The compound is typically synthesized via ligand substitution reactions using platinum(II) precursors (e.g., K₂PtCl₄) and dimethylsulfur ligands. Key parameters include stoichiometric control (1:2 Pt:S ratio), inert atmosphere (to prevent oxidation), and solvent choice (e.g., dichloromethane or ethanol). Reaction temperature (20–40°C) and time (12–24 hours) must be rigorously documented. Purification often involves recrystallization from chloroform/hexane mixtures, monitored by thin-layer chromatography (TLC). Reproducibility requires strict adherence to stoichiometry and exclusion of moisture .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms ligand coordination via chemical shift changes in dimethylsulfur protons (δ ~2.1–2.5 ppm) and platinum-induced deshielding.
  • IR Spectroscopy : Identifies Pt-S bonding through ν(Pt-S) stretches (250–300 cm⁻¹).
  • Elemental Analysis : Validates stoichiometry (e.g., C: 14.2%, H: 3.5%, Pt: 42.0%).
  • X-ray Crystallography : Resolves molecular geometry (e.g., square-planar Pt center) and bond lengths (Pt-S: ~2.25–2.35 Å) .

Advanced Research Questions

Q. How does ligand geometry influence the electronic properties and reactivity of this compound?

  • Methodological Answer : The dimethylsulfur ligands adopt a cis or trans configuration, altering the Pt center’s electron density. Cis configurations increase Lewis acidity, enhancing oxidative addition reactivity. Trans configurations stabilize π-backbonding, affecting catalytic activity. Computational methods (DFT) and cyclic voltammetry (CV) can quantify electronic effects. X-ray absorption spectroscopy (XAS) may further probe ligand-field splitting .

Q. How should researchers address contradictions in reported catalytic activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity Profiles : Trace water or oxygen can form PtO byproducts; use Karl Fischer titration and XPS to verify purity.
  • Solvent Effects : Polar solvents (e.g., DMF) may stabilize transition states differently than nonpolar solvents.
  • Substrate Scope : Test a standardized set of substrates (e.g., aryl halides for cross-coupling) under identical conditions.
  • Kinetic Studies : Compare turnover frequencies (TOF) and activation energies (Eₐ) to isolate mechanistic differences .

Q. What strategies are recommended for resolving ambiguities in the crystal structure of this compound?

  • Methodological Answer : If X-ray data shows disorder (e.g., ligand orientation), employ:

  • High-Resolution Data Collection : Use synchrotron radiation (λ < 1 Å) to improve resolution.
  • Twinned Crystal Refinement : Apply SHELXL’s TWIN/BASF commands for overlapping lattices.
  • Complementary Techniques : Pair crystallography with EXAFS to validate Pt-S bond distances (±0.02 Å) .

Key Considerations for Experimental Design

  • Avoiding Artifacts : Use degassed solvents and Schlenk techniques to prevent Pt(0) formation.
  • Data Validation : Cross-validate spectroscopic results with elemental analysis to confirm stoichiometry.
  • Literature Benchmarking : Compare catalytic performance against established Pt(II) complexes (e.g., cisplatin derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.